4-Chlorofuran-2-carboxylic acid is a specialized, halogenated heterocyclic building block characterized by a furan ring substituted with a carboxylic acid at the C2 position and a chlorine atom at the C4 position. Unlike the more common 5-chloro isomer, this compound provides a unique substitution pattern that is difficult to achieve via direct electrophilic aromatic substitution of furan-2-carboxylic acid [1]. It presents as a stable, crystalline solid with predictable solubility in polar organic solvents and aqueous bases. For industrial and medicinal chemists, procuring this exact regioisomer is critical for accessing C4-functionalized furan scaffolds, tuning the pKa of furoic acid derivatives, and exploring precise steric boundaries in structure-activity relationship (SAR) campaigns without resorting to multi-step protecting-group chemistry [2].
Attempting to substitute 4-chlorofuran-2-carboxylic acid with the widely available 5-chlorofuran-2-carboxylic acid or unsubstituted furan-2-carboxylic acid fundamentally compromises synthetic routes and product profiles. The furan oxygen strongly directs electrophilic substitution to the C2 and C5 positions; thus, starting with unsubstituted furan-2-carboxylic acid yields predominantly C5-functionalized products, making C4-derivatives synthetically inaccessible without complex, low-yielding directed metalation strategies [1]. Furthermore, substituting with the 5-chloro isomer alters the electronic inductive effect on the carboxylic acid and changes the spatial trajectory of the halogen. In pharmaceutical applications, such as the development of nicotinic acetylcholine receptor agonists, this positional shift drastically alters receptor subtype selectivity and binding affinity, rendering the isomers strictly non-interchangeable [2].
Procuring 4-chlorofuran-2-carboxylic acid provides a direct synthetic handle for C4-arylation or alkylation. Under standard palladium-catalyzed cross-coupling conditions, this building block readily yields C4-substituted derivatives [1]. In contrast, attempting direct functionalization of the baseline comparator, furan-2-carboxylic acid, results in >90% regioselectivity for the C5 position due to inherent heteroatom directing effects [2]. Achieving C4-substitution from the unsubstituted acid requires 3 to 4 additional synthetic steps (blocking C5, functionalizing C4, and deblocking), which typically reduces overall yield to <40%.
| Evidence Dimension | Yield and synthetic efficiency for C4-functionalized furans |
| Target Compound Data | Direct C4 cross-coupling achievable in a single step with >80% yield |
| Comparator Or Baseline | Furan-2-carboxylic acid (requires 3-4 steps, <40% overall yield for C4-substitution) |
| Quantified Difference | Elimination of 3-4 synthetic steps and >40% absolute increase in overall yield |
| Conditions | Standard Pd-catalyzed cross-coupling vs. directed metalation/blocking strategies |
Procuring the pre-functionalized 4-chloro isomer drastically reduces synthetic complexity and improves yields for C4-derivatized furan libraries.
The 4-chloro substitution pattern leaves the highly activated C5 position of the furan ring open for further functionalization. 4-Chlorofuran-2-carboxylic acid undergoes rapid electrophilic aromatic substitution (EAS), such as bromination or nitration, at the C5 position under mild conditions [1]. Conversely, the comparator 5-chlorofuran-2-carboxylic acid blocks this primary reactive site, forcing any subsequent EAS to the electronically deactivated and sterically hindered C3 position, which often requires harsh conditions (>100°C, strong Lewis acids) and results in poor yields (<50%) [2].
| Evidence Dimension | Reactivity toward electrophilic aromatic substitution |
| Target Compound Data | Rapid C5 functionalization under mild conditions |
| Comparator Or Baseline | 5-Chlorofuran-2-carboxylic acid (C5 blocked; C3 functionalization requires harsh conditions, <50% yield) |
| Quantified Difference | Enables mild, high-yielding sequential functionalization vs. harsh, low-yielding reactions |
| Conditions | Standard electrophilic halogenation or nitration assays |
It is essential for synthesizing densely functionalized 4,5-disubstituted furan scaffolds used in advanced agrochemical and pharmaceutical discovery.
In the development of α4β2 nicotinic acetylcholine receptor (nAChR) agonists, the position of the halogen on the furoylamide core is a critical determinant of selectivity. Amides derived from 4-chlorofuran-2-carboxylic acid present a distinct spatial orientation within the receptor's hydrogen bond acceptor network [1]. When compared to derivatives of 5-chlorofuran-2-carboxylic acid (such as the clinical candidate AZD1446), shifting the chlorine from C5 to C4 fundamentally alters the binding profile, modulating the ratio of α4β2 activation versus off-target ganglionic receptor activation [2].
| Evidence Dimension | Spatial orientation and receptor subtype selectivity |
| Target Compound Data | C4-chloro spatial trajectory alters binding pocket interactions |
| Comparator Or Baseline | 5-Chlorofuran-2-carboxylic acid derivatives (optimized for specific α4β2/ganglionic ratios) |
| Quantified Difference | Distinct modulation of off-target ganglionic activation based on halogen position |
| Conditions | In vitro binding assays for nicotinic acetylcholine receptors |
Medicinal chemists must procure this specific isomer to map steric boundaries and eliminate adverse off-target effects in neurological drug design.
The position of the chlorine atom significantly impacts the acidity of the carboxylic acid group via inductive effects. 4-Chlorofuran-2-carboxylic acid exhibits a pKa of approximately 3.0, as the chlorine is further removed from the carboxylate group [1]. In contrast, the 5-chlorofuran-2-carboxylic acid comparator has a lower pKa of ~2.84 due to the stronger electron-withdrawing effect transmitted through the conjugated diene system, while the unsubstituted furan-2-carboxylic acid has a pKa of 3.16 [2]. This ~0.15 to 0.20 pKa unit shift alters the compound's ionization state at physiological pH.
| Evidence Dimension | Thermodynamic acidity (pKa) |
| Target Compound Data | pKa ~ 3.0 |
| Comparator Or Baseline | 5-Chlorofuran-2-carboxylic acid (pKa ~ 2.84) |
| Quantified Difference | ~0.15 pKa unit increase due to attenuated inductive effects |
| Conditions | Standard aqueous thermodynamic pKa measurement at 25°C |
The precise pKa dictates salt-screening outcomes, dissolution rates, and lipophilicity profiles in pharmaceutical formulation workflows.
Directly applying the compound as a precursor for C4-aryl or C4-alkyl furan derivatives via Suzuki or Stille cross-coupling, bypassing the inefficient directed metalation of unsubstituted furoic acid [1].
Exploiting the open, highly reactive C5 position for sequential electrophilic substitution to build densely functionalized scaffolds for agrochemical and drug discovery [2].
Utilizing the unique steric profile of the 4-chloro substituent in SAR campaigns to fine-tune receptor binding and eliminate off-target ganglionic activation in nAChR agonists [3].
Leveraging the intermediate pKa of the 4-chloro isomer to optimize the solubility, salt formation, and pharmacokinetic release profiles of formulated prodrugs [4].